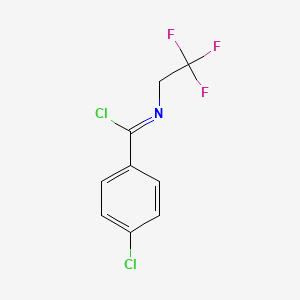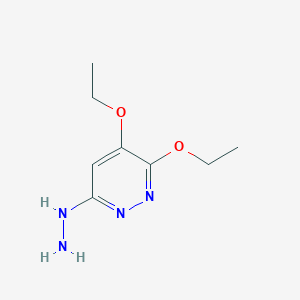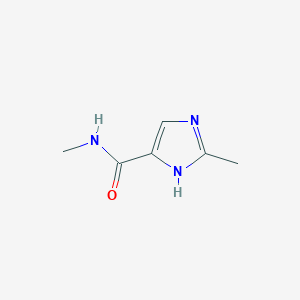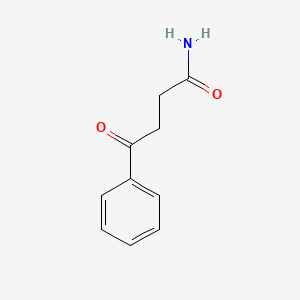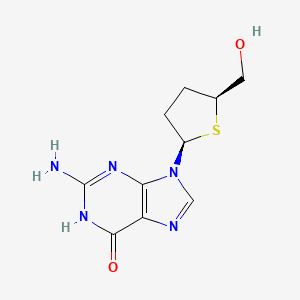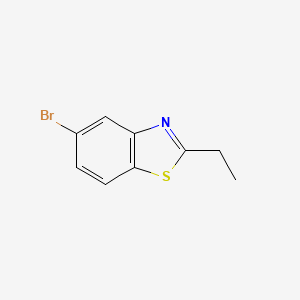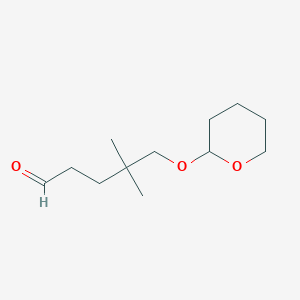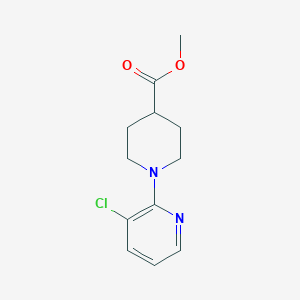
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid methyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 3-chloro-2-hydrazinopyridine with appropriate reagents. One method involves adding 3-chloro-2-hydrazinopyridine to a mixture of toluene and sodium methoxide, followed by the addition of a suitable esterifying agent. The reaction mixture is then heated to reflux, and the product is isolated by cooling and filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve the use of automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学研究应用
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyridine derivatives.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
1-(3-Chloropyridin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl ester group.
3-Chloropyridine-2-carboxylic acid: Contains the chloropyridine moiety but lacks the piperidine ring.
Piperidine-4-carboxylic acid methyl ester: Contains the piperidine ring and ester group but lacks the chloropyridine moiety.
Uniqueness
Methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate is unique due to the combination of the chloropyridine and piperidine moieties, which can impart specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C12H15ClN2O2 |
|---|---|
分子量 |
254.71 g/mol |
IUPAC 名称 |
methyl 1-(3-chloropyridin-2-yl)piperidine-4-carboxylate |
InChI |
InChI=1S/C12H15ClN2O2/c1-17-12(16)9-4-7-15(8-5-9)11-10(13)3-2-6-14-11/h2-3,6,9H,4-5,7-8H2,1H3 |
InChI 键 |
MYGPQCFLACBRGJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CCN(CC1)C2=C(C=CC=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 1H-pyrrolo[3,2-c]pyridin-4-ylcarbamate](/img/structure/B8663803.png)
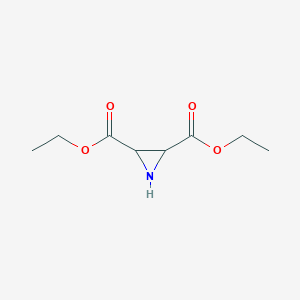
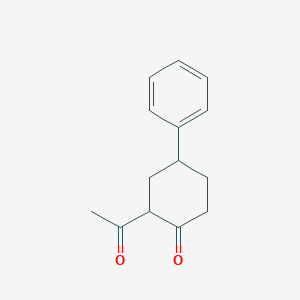
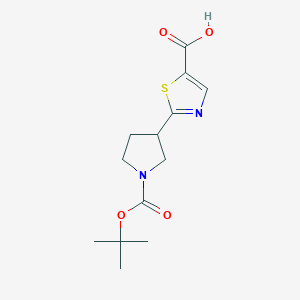
![Tert-butyl 10-(2-pyridyl)-11-oxa-3,8-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8663836.png)
